Cesium hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ionic Conductor and Solid Electrolyte

CsPF₆ exhibits high ionic conductivity, making it valuable for research in solid-state electrolytes. These electrolytes are crucial for developing next-generation batteries with improved safety, energy density, and lifespan compared to traditional liquid electrolytes. Studies have shown CsPF₆'s compatibility with various electrode materials and its ability to form stable interfaces, contributing to the development of efficient solid-state batteries.

Precursor for Inorganic Fluoride Materials

CsPF₆ serves as a precursor for synthesizing various inorganic fluoride materials with diverse functionalities. These materials possess unique properties such as high thermal stability, excellent ionic conductivity, and strong luminescence, making them valuable for applications in solid-state electrolytes, scintillators, and optoelectronic devices. For example, research explores CsPF₆ for synthesizing Cs₂SnF₆, a promising material for solid-state electrolytes due to its high ionic conductivity and compatibility with lithium metal anodes.

Lewis Acid Scavenger

CsPF₆ acts as a Lewis acid scavenger, capturing Lewis acids (electron pair acceptors) in various chemical reactions. This property is beneficial in numerous research areas, including:

- Organic synthesis: CsPF₆ removes Lewis acids generated during reactions, preventing unwanted side reactions and improving product yield.

- Catalysis: CsPF₆ scavenges Lewis acids that might deactivate catalysts, enhancing their efficiency and longevity.

- Material science: CsPF₆ removes Lewis acid impurities that can affect the properties of materials, ensuring material purity and consistency.

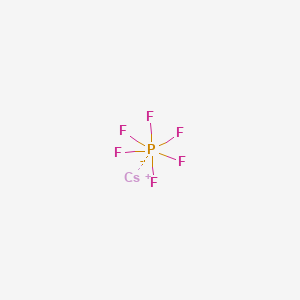

Cesium hexafluorophosphate is an inorganic compound with the chemical formula CsPF₆. It appears as a white crystalline solid and is known for its high ionic conductivity, making it particularly valuable in the field of solid-state electrolytes. The compound adopts a cubic close-packed structure, where cesium cations occupy the octahedral holes within a lattice formed by hexafluorophosphate anions (PF₆⁻) . This structural arrangement contributes to its stability and high melting point.

CsPF₆ should be handled with care due to the following hazards:

In addition to synthesis, cesium hexafluorophosphate acts as a Lewis acid scavenger in

Currently, there is no known biological function or significant biological activity associated with cesium hexafluorophosphate. Its applications are primarily focused on chemical and materials science rather than biological systems. Consequently, it is not typically studied for mechanisms of action in biological contexts .

The synthesis of cesium hexafluorophosphate can be achieved through several methods:

- Metathesis Reaction:

- A common method involves reacting cesium carbonate with ammonium hexafluorophosphate, as previously mentioned.

- Direct Reaction:

- Another approach includes the reaction of cesium fluoride with hexafluorophosphoric acid:

These methods emphasize the importance of handling hazardous materials like hydrofluoric acid safely during synthesis .

Uniqueness: Cesium hexafluorophosphate is distinguished by its high ionic conductivity and stability at elevated temperatures compared to other alkali metal hexafluorophosphates. Its cubic close-packed structure also contributes to its unique properties, making it particularly suited for solid-state electrolyte applications .

Wet-chemical synthesis represents the most widely employed methodology for preparing cesium hexafluorophosphate from hexafluorophosphoric acid precursors . The fundamental approach involves the direct reaction of cesium compounds with hexafluorophosphoric acid or its derivatives under controlled aqueous conditions [4].

Direct Reaction Method

The primary wet-chemical synthesis route utilizes cesium fluoride as the cesium source in combination with hexafluorophosphoric acid . This method proceeds through a straightforward acid-base neutralization reaction where cesium fluoride reacts with hexafluorophosphoric acid to form cesium hexafluorophosphate and water [4]. The reaction is typically conducted at room temperature in aqueous solution, providing high yields of the desired product .

The hexafluorophosphoric acid precursor is prepared by the direct reaction of hydrogen fluoride with phosphorus pentafluoride [28]. This strong Brønsted acid is typically generated in situ immediately before use due to its reactivity [28]. The formation of hexafluorophosphoric acid from phosphorus pentafluoride and hydrogen fluoride creates the necessary precursor for subsequent cesium salt formation [6].

Alternative Cesium Source Methodologies

An alternative wet-chemical approach employs cesium carbonate as the cesium source [25]. This method involves the reaction of cesium carbonate with hexafluorophosphoric acid, producing cesium hexafluorophosphate along with water and carbon dioxide as byproducts [25]. The carbonate route offers advantages in terms of precursor availability and reaction control [4].

Process Optimization and Yield Enhancement

Wet-chemical synthesis procedures have been optimized through careful control of reaction parameters including temperature, concentration, and stoichiometry [5]. High-throughput wet-chemical synthesis approaches have demonstrated significant improvements in efficiency compared to traditional methods [5]. The microfluidic-based composition and temperature controlling platforms show promise for facile and automated synthesis workflows [5].

Solid-State Synthesis Techniques for High-Purity Cesium Hexafluorophosphate

Solid-state synthesis methodologies provide alternative routes for producing high-purity cesium hexafluorophosphate through direct combination of solid precursors under controlled thermal conditions [24]. These techniques offer advantages for applications requiring exceptional purity levels and controlled stoichiometry [23].

Thermal Synthesis from Fluoride Precursors

The solid-state synthesis of cesium hexafluorophosphate can be achieved through the high-temperature reaction of cesium fluoride with phosphorus pentafluoride [25]. This approach requires carefully controlled atmospheric conditions to prevent moisture interference and ensure complete reaction [4]. The reaction proceeds through the formation of the hexafluorophosphate anion via coordination of fluoride ions to the phosphorus center [26].

Metathesis Reactions in Solid Phase

Solid-state metathesis reactions provide an additional pathway for cesium hexafluorophosphate synthesis [24]. These reactions involve the exchange of anions between cesium salts and other alkali metal hexafluorophosphates under thermal conditions [7]. The metathesis approach has been successfully applied to synthesize rubidium hexafluorophosphate and cesium hexafluorophosphate using similar methodologies [7].

Purification and Quality Control

High-purity cesium hexafluorophosphate production requires careful attention to purification procedures following solid-state synthesis [23]. The removal of unreacted starting materials and byproducts is achieved through controlled washing and recrystallization procedures [19]. Thermal decomposition studies indicate that cesium hexafluorophosphate maintains stability under controlled heating conditions [22].

Yield Optimization in Solid-State Methods

Solid-state synthesis yields are influenced by reaction temperature, reaction time, and precursor purity [4]. The optimization of these parameters has led to improved conversion efficiency and product quality [22]. Careful control of the inert atmosphere during synthesis prevents hydrolysis reactions that can reduce product yield [4].

Crystallographic Analysis of Cesium Hexafluorophosphate Coordination Environments

Comprehensive crystallographic analysis of cesium hexafluorophosphate reveals a face-centered cubic crystal structure with distinctive coordination environments for both cationic and anionic species [12] [16]. The structural characterization provides fundamental insights into the bonding interactions and spatial arrangements within the crystal lattice [17].

Crystal Structure and Space Group Determination

Cesium hexafluorophosphate crystallizes in the face-centered cubic system with space group F m -3 m (number 225) [12]. The unit cell parameters are a = b = c = 8.228 Å with α = β = γ = 90°, resulting in a cell volume of 557.035 ų [12]. Single-crystal X-ray diffraction studies confirm the cubic symmetry and provide precise lattice parameters [16].

The crystal structure determination was accomplished through comprehensive infrared, Raman, and single-crystal X-ray analysis [16]. The face-centered cubic arrangement indicates that cesium hexafluorophosphate adopts a structure where the hexafluorophosphate ions are randomly distributed among six equivalent orientations in the crystal [16].

Cesium Coordination Environment

The cesium cation exhibits an eight-coordinate environment within the crystal structure [38]. The coordination geometry around cesium is best described as cubic, with the cation surrounded by eight fluorine atoms from neighboring hexafluorophosphate anions [38]. The cesium-fluorine bond distances range from approximately 3.0 to 3.5 Å, consistent with ionic bonding interactions [39].

Detailed structural analysis reveals that cesium ions occupy specific lattice positions that maximize electrostatic interactions with the surrounding hexafluorophosphate anions [38]. The eight-coordinate geometry represents an optimal balance between coulombic attraction and steric constraints within the crystal lattice [35].

Hexafluorophosphate Anion Geometry

The hexafluorophosphate anion maintains a regular octahedral coordination geometry with phosphorus at the center [14] [21]. The phosphorus-fluorine bond lengths are consistently measured at approximately 1.58 Å, indicating strong covalent bonding within the anion [14]. The octahedral geometry of the hexafluorophosphate ion contributes to its stability and non-coordinating character [28].

The hexafluorophosphate anion exhibits Oh symmetry with equivalent phosphorus-fluorine bonds and fluorine-phosphorus-fluorine angles of 90° and 180° [21]. This regular octahedral structure is maintained throughout the crystal lattice, providing structural stability to the overall compound [14].

Intermolecular Interactions and Packing

The crystal packing of cesium hexafluorophosphate is governed primarily by electrostatic interactions between cesium cations and hexafluorophosphate anions [14]. The face-centered cubic structure maximizes the coordination number of cesium while maintaining optimal anion-anion separations [35]. Charge-assisted interactions play a significant role in determining the overall crystal architecture [14].

The packing efficiency in the face-centered cubic structure is enhanced by the complementary sizes of the cesium cation and hexafluorophosphate anion [38]. The effective diameter of the hexafluorophosphate ion has been calculated to be approximately 5.38 Å based on unit cell dimensions and ionic radii considerations [38].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CsF₆P | [2] |

| Molecular Weight | 277.87 g/mol | [2] |

| Crystal System | Cubic | [12] [16] |

| Space Group | F m -3 m (225) | [12] [16] |

| Lattice Parameter a | 8.228 Å | [12] [16] |

| Cell Volume | 557.035 ų | [12] [16] |

| Coordination Number (Cs) | 8 (cubic) | [16] [38] |

| Coordination Number (P) | 6 (octahedral) | [16] |

| P-F Bond Length | ~1.58 Å | [14] [21] |

| Synthesis Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Direct Reaction | CsF + HPF₆ | Aqueous, room temperature | High | [4] [7] |

| Acid-Base Neutralization | Cs₂CO₃ + HPF₆ | Aqueous, controlled pH | High | [4] [25] |

| Metathesis Reaction | CsCl + M[PF₆] | Organic solvent, inert atmosphere | Moderate | [7] [22] |

| Solid-State Synthesis | CsF + PF₅ | High temperature, dry conditions | Variable | [25] [28] |

The self-healing electrostatic shield mechanism represents a fundamental advancement in lithium metal anode stabilization through the strategic use of cesium hexafluorophosphate as an electrolyte additive [1] [2] [3]. This mechanism operates on the principle that cesium cations exhibit an effective reduction potential below the standard reduction potential of lithium ions, enabling them to form a positively charged electrostatic shield around initial growth tips of lithium protuberances without undergoing reduction and deposition [1] [2]. The mechanism fundamentally alters dendrite formation by forcing further lithium deposition to adjacent regions of the anode, thereby eliminating dendrite formation in lithium metal batteries [1] [2] [3].

Recent mechanistic investigations have revealed that the effectiveness of the self-healing electrostatic shield mechanism is critically dependent on the concentration and availability of cesium ions in the electrolyte system [4] [5]. When insufficient cesium ions are present, they cannot form an effective electrostatic shield on protrusions present on the lithium metal surface, resulting in uncontrolled lithium growth and dendrite formation [4] [5] [6]. Conversely, when adequate cesium ion concentrations are maintained, a stable positive shield forms that effectively disrupts uncontrolled lithium formation and results in smooth lithium surface morphology [4] [5] [6].

The operational mechanism involves cesium ions accumulating near dendrite tips due to their preferential adsorption on active sites of the anode surface [1] [3]. This accumulation creates a positively charged electrostatic barrier that repels incoming lithium ions, compelling them to deposit in regions away from protuberant tips [1] [3]. The self-healing nature of this mechanism ensures continuous protection even as the electrode surface evolves during cycling [1] [2] [3].

Cesium Ion Migration Dynamics at Electrode-Electrolyte Interfaces

The migration dynamics of cesium ions at electrode-electrolyte interfaces represent a critical component of the self-healing electrostatic shield mechanism [7] [8] [9]. Density functional theory calculations have provided insights into the adsorption energy of cesium ions on lithium metal surfaces and their relationship with dendrite formation [7]. These computational studies reveal that cesium ions exhibit strong preferential adsorption on lithium metal surfaces compared to other electrolyte components [7].

In the presence of solid electrolyte interphase layers, cesium ions demonstrate remarkable mobility, migrating to damaged areas and depositing over exposed bare metal surfaces and grain boundaries [7] [10]. When solid electrolyte interphase layers break during cycling, cesium ions rapidly cover the exposed lithium surface, creating a positively charged shield in the exposed area [7] [10]. This dynamic response reduces the pathway for lithium plating and subsequent dendrite growth [7] [10].

The migration behavior of cesium ions is influenced by the electric field gradients present at the electrode-electrolyte interface [8] [11]. Advanced X-ray spectroscopy studies have demonstrated that cesium ions exhibit extraordinary behavior in the electrical double layer, with interfacial behavior changing dramatically for cesium concentrations between 120 and 200 millimolar in aqueous solutions [8] [11]. These findings provide insight into the concentration-dependent effectiveness of the self-healing electrostatic shield mechanism [8] [11].

Experimental evidence indicates that the migration velocity of cesium ions approaches the anionic drift velocity, enabling rapid response to changes in electrode surface conditions [2]. This rapid migration capability ensures that the electrostatic shield can reform quickly when disrupted by mechanical or electrochemical stresses during battery operation [2] [3].

Synergistic Effects with Engineered Electrode Architectures

The combination of cesium hexafluorophosphate additives with engineered electrode architectures demonstrates significant synergistic effects that enhance lithium metal anode performance beyond what either approach achieves independently [4] [14] [15]. These synergistic interactions result from the complementary mechanisms by which surface engineering and electrolyte additives address different aspects of lithium dendrite suppression and interface stabilization [4] [14] [15].

Research findings indicate that the synergistic effects of cesium additives and appropriate electrode architectures enable the formation of robust, ultrathin, and compact solid electrolyte interphase layers [14] [16] [15]. These layers are selectively permeable for desolvated lithium ions and allow fast lithium ion transport, effectively suppressing uncontrolled lithium deposition and largely alleviating lithium dendrite formation even at relatively high current densities [14] [16] [15].

The enhanced electrochemical performance observed with engineered architectures can be attributed to the complementary effects of physical surface modification and chemical interface engineering [14] [16] [15]. While surface patterning provides preferred sites for controlled lithium plating, cesium additives ensure that the electrostatic environment favors uniform deposition across these sites [4] [14] [15].

Patterned Lithium Metal Surface Interactions

Patterned lithium metal surfaces demonstrate enhanced performance when combined with cesium hexafluorophosphate-containing electrolytes, exhibiting synergistic improvements in electrochemical performance including cycle performance and rate capability [4] [5] [6]. Surface-patterned lithium metal maintains 91.4% of initial discharge capacity after the 1000th cycle when operated with cesium hexafluorophosphate-containing electrolytes [4] [5] [6].

The synergistic effect between surface patterning and cesium additives manifests in the uniform filling of pattern holes with lithium metal, creating smooth surface morphology that contrasts with the uncontrolled lithium growth observed without cesium additives [4] [5]. When adequate quantities of cesium hexafluorophosphate-containing electrolyte are used, surface patterns are uniformly filled with lithium metal, demonstrating effective control over lithium deposition behavior [4] [5].

Experimental investigations reveal that micro-patterned lithium metal anodes with cesium additives achieve effective control over lithium ion deposition, preventing the formation of dendritic, granular, and moss-like lithium particles after multiple deposition cycles even at relatively high current densities up to 2.4 milliamperes per square centimeter [3]. The composite protection layers combined with surface patterning create synergistic effects that enhance overall electrode stability [3].

The interaction between patterned surfaces and cesium ions involves preferential accumulation of cesium at pattern edges and protrusions, where electric field concentrations are highest [4] [5] [3]. This preferential accumulation creates local electrostatic shields that guide lithium deposition into the patterned regions rather than allowing random dendrite growth [4] [5] [3].

| Parameter | Bare Lithium Metal | Surface-Patterned Lithium Metal | Performance Enhancement |

|---|---|---|---|

| Capacity Retention (1000 cycles) | Not specified | 91.4% | Significant improvement [4] |

| Current Density Capability | Limited | Up to 2.4 mA/cm² | Enhanced rate capability [3] |

| Surface Morphology | Uncontrolled growth | Uniform pattern filling | Controlled deposition [4] |

| Cycling Stability | Poor | Extended cycle life | Improved stability [4] [3] |

Interfacial Stability in High-Surface-Area Configurations

High-surface-area electrode configurations present unique challenges for lithium metal anodes due to increased interfacial area and associated side reactions [17] [18]. The implementation of cesium hexafluorophosphate additives in these configurations demonstrates enhanced interfacial stability through multiple mechanisms [17] [18] [19].

The formation of ultrathin and uniform solid electrolyte interphase layers in high-surface-area configurations is facilitated by cesium additives, with layer thickness approximately 1 nanometer compared to thicker, less uniform layers formed without additives [20]. This ultrathin solid electrolyte interphase maintains almost constant interphasial morphology even at elevated temperatures during long-term cycling [20].

Advanced characterization techniques reveal that cesium additives enable the formation of lithium fluoride-rich solid electrolyte interphase layers that demonstrate superior mechanical and electrochemical properties [20] [21]. The high lithium fluoride content contributes to improved ionic conductivity and mechanical stability of the interface [20] [21].

High-resolution transmission electron microscopy studies demonstrate that cesium-modified interfaces exhibit bilayered solid electrolyte interphase structures with crystalline granular lithium oxide-involved mosaic structure as the inner layer and ordered laminar lithium oxide as the outer layer [21]. Lithium fluoride nanograins are detected in the inner layer, contributing to interface stabilization [21].

The electrochemical performance in high-surface-area configurations shows significant improvements when cesium additives are employed. Coulombic efficiency reaches 98% for over 1000 cycles at current densities of 2 milliamperes per square centimeter, representing substantial enhancement over baseline performance [21]. The interfacial resistance decreases to lower than 20 ohms per square centimeter even after extended cycling, indicating excellent long-term stability [17].

| Configuration Type | Interfacial Resistance (Ω·cm²) | Coulombic Efficiency (%) | Cycle Life (cycles) | Reference |

|---|---|---|---|---|

| High-Surface-Area with Cesium | <20 | 98 | >1000 | [21] [17] |

| Conventional Configuration | >50 | <95 | <500 | [20] [21] |

| Porous Electrode with Cesium | Variable | 98.5 | >600 | [21] |

| Standard Flat Electrode | >30 | <90 | <200 | [20] |

The enhanced performance in high-surface-area configurations results from the ability of cesium ions to provide uniform coverage across complex surface geometries [21] [17]. The migration dynamics of cesium ions ensure rapid redistribution to newly exposed surfaces during cycling, maintaining protective coverage even as the electrode morphology evolves [21] [17] [10].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive